Somatostatin-14 (3-14) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

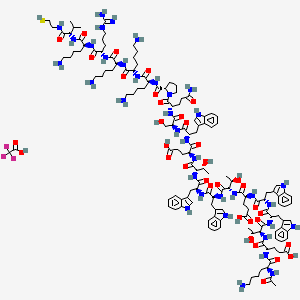

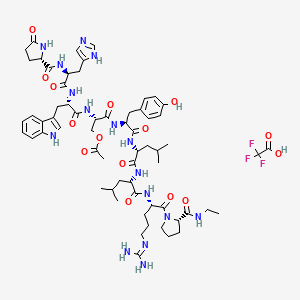

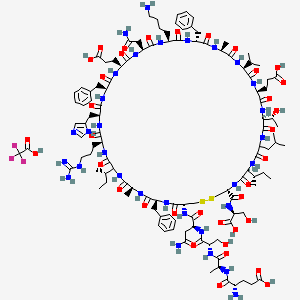

Somatostatin-14 (3-14) Trifluoroacetate is a compound that has shown promising results in various scientific experiments due to its unique physical and chemical properties. It is a natural cyclic peptide hormone derived from the preprosomatostatin . It is a somatostatin (SST) receptor agonist that binds to SST 1, SST 2, SST 3, SST 4, and SST 5 .

Synthesis Analysis

Somatostatin-14 is produced in two active forms, somatostatin 14 (SST-14) or 18 (SST-18), produced by the alternate cleavage of the C-terminal sequence of the prohormone pro-somatostatin, encoded by the SST gene . SST-14 is predominantly produced in hypothalamic neurons .

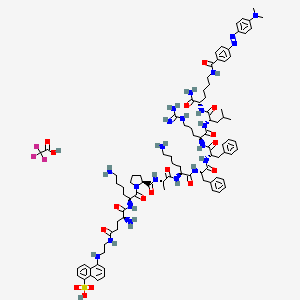

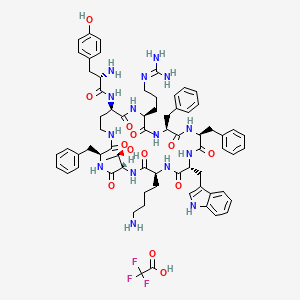

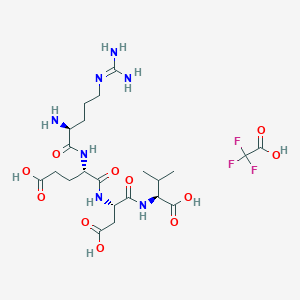

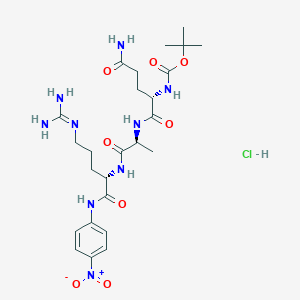

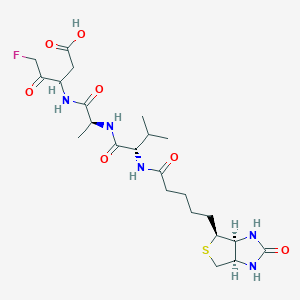

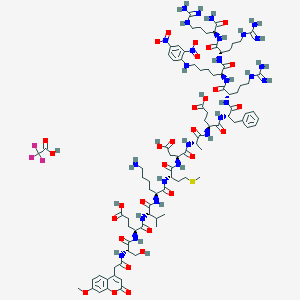

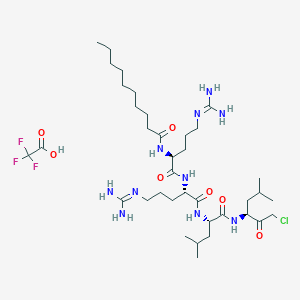

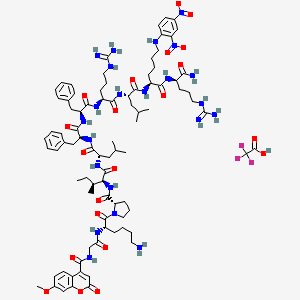

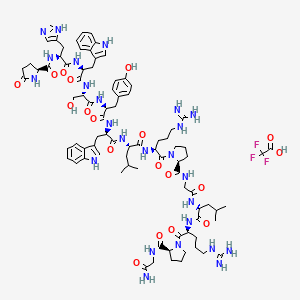

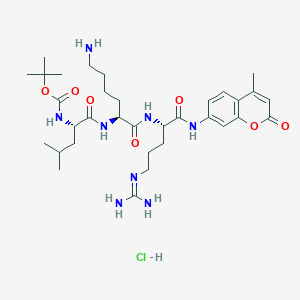

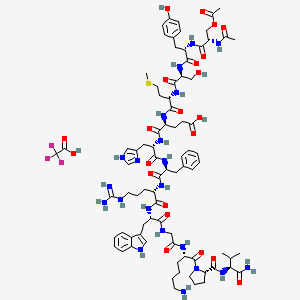

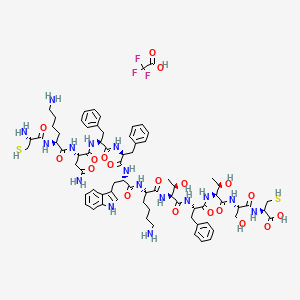

Molecular Structure Analysis

Somatostatin (SST) is a cyclic hormone release-inhibiting peptide with two similar physiologically functional sub-forms, namely, SST14 and SST28 (extension of SST14 at the N-terminus), that negatively regulates cell proliferation, the release of multiple hormones and cancer suppression via activation of five cognate SST receptors (SSTR1–5) .

Chemical Reactions Analysis

Somatostatin-14 is identical to the carboxyl terminal 14 amino acids of somatostatin-28. The biological activity of S-14 and S-28 resides in the cyclic region of the mature peptide .

Physical And Chemical Properties Analysis

The molecular formula of Somatostatin-14 (3-14) Trifluoroacetate is C73H99F3N16O19S2 and its molecular weight is 1625.8 g/mol.

Wissenschaftliche Forschungsanwendungen

Neuroendocrine Tumor Management

Somatostatin analogs, including Somatostatin-14 (3-14) Trifluoroacetate, play a crucial role in the management of neuroendocrine tumors. They effectively alleviate symptoms caused by hormone hypersecretion and may exhibit antitumor effects. These analogs are used in treating various neuroendocrine tumors, such as somatotropinomas, thyrotropinomas, functioning and non-functioning gastroenteropancreatic neuroendocrine tumors, corticotropinomas, gonadotropinomas, and prolactinomas resistant to dopamine agonists (Gomes-Porras, Cárdenas-Salas, & Alvarez-Escola, 2020).

Oncology Applications

In oncology, somatostatin analogs demonstrate antitumor and antisecretory effects in cancer management. They have been beneficial in treating symptoms of ectopic hormone secretion in lung cancer and show significant decrease in bone pain and improvement in performance status in metastatic prostate cancer patients. However, their antitumoral effect in breast cancer and gastrointestinal cancers, except in endocrine tumors of the liver, is limited (Keskin & Yalçın, 2013).

Peptide-Receptor Radionuclide Therapy

Peptide-receptor radionuclide therapy (PRRT) with radiolabeled somatostatin analogs is a promising treatment for somatostatin-receptor-positive endocrine tumors. This therapy can lead to symptomatic improvement and, in some cases, tumor remission, contributing to a survival benefit and improved quality of life for patients (Essen et al., 2009).

Gastrointestinal Applications

Somatostatin analogs have shown efficacy in managing various digestive diseases, including chronic refractory diarrhea, hepatorenal polycystosis, gastrointestinal hemorrhage, dumping syndrome, and intestinal fistula. Their inhibitory effects on numerous body functions make them valuable in treating these conditions (Gomes-Porras, Cárdenas-Salas, & Alvarez-Escola, 2020).

Ophthalmology

Somatostatin and its derivatives have been studied for potential applications in ophthalmology, particularly in treating conditions related to endocrinological diseases affecting the eye. While research is promising, larger controlled studies are necessary to confirm its efficacy in this field (Missotten, Baarsma, & Kuijpers, 2005).

Wirkmechanismus

Target of Action

Somatostatin-14 (3-14) Trifluoroacetate primarily targets the somatostatin receptors . These receptors are G protein-coupled receptors that mediate the actions of somatostatin . Somatostatin is a peptide hormone that regulates the endocrine system and is secreted by the D cells of the islets to inhibit the release of insulin and glucagon .

Mode of Action

The actions of Somatostatin-14 (3-14) Trifluoroacetate are mediated via signalling pathways of G protein-coupled somatostatin receptors . It interacts with its targets and results in the inhibition of the release of insulin, glucagon, growth hormone, and thyroid-stimulating hormones .

Biochemical Pathways

The biochemical pathways affected by Somatostatin-14 (3-14) Trifluoroacetate primarily involve the regulation of the endocrine system . By inhibiting the release of insulin and glucagon, it impacts the regulation of blood glucose levels. Additionally, by inhibiting the release of growth hormone and thyroid-stimulating hormones, it affects growth and metabolic processes .

Pharmacokinetics

Somatostatin, the parent compound, has a very short half-life, necessitating continuous intravenous infusion for clinical applications . Its analogues have been developed to achieve more favourable kinetics for efficient use in the management of acute conditions .

Result of Action

The molecular and cellular effects of Somatostatin-14 (3-14) Trifluoroacetate’s action include the inhibition of the release of several hormones, including insulin, glucagon, growth hormone, and thyroid-stimulating hormones . This results in the regulation of various physiological processes, including blood glucose levels, growth, and metabolism .

Safety and Hazards

Zukünftige Richtungen

Somatostatin (SST) and somatostatin receptors (SSTRs) play an important role in the brain and gastrointestinal (GI) system. SST is produced in various organs and cells, and the inhibitory function of somatostatin-containing cells is involved in a range of physiological functions and pathological modifications . Understanding of endocrines and neuroendocrines in SST-SSTRs in GI will provide an insight into advanced medicine in basic and clinical research .

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H98N16O17S2.C2HF3O2/c1-39(89)58(69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(38-106)71(103)104)86-62(94)49(27-15-17-29-73)78-65(97)53(33-44-35-76-47-25-13-12-24-45(44)47)81-64(96)51(31-42-20-8-4-9-21-42)79-63(95)50(30-41-18-6-3-7-19-41)80-66(98)54(34-57(75)91)82-61(93)48(26-14-16-28-72)77-60(92)46(74)37-105;3-2(4,5)1(6)7/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90,105-106H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104);(H,6,7)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIEPXPIRDHLF-ASWYRLASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H99F3N16O19S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1625.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Somatostatin-14 (3-14) Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.